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Compound Name: Ethyl 3-methoxyphenylacetate

Cat. No.: B1586455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl 2-(3-methoxyphenyl)acetate is an organic compound of interest in various fields of

chemical research, including as a building block in the synthesis of more complex molecules

and as a potential pharmacophore in drug discovery. Its chemical structure, characterized by a

substituted aromatic ring and an ester functional group, gives rise to a unique spectral

signature. A thorough understanding of its spectral data from techniques such as Nuclear

Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry

(MS) is paramount for its unambiguous identification, purity assessment, and for predicting its

chemical behavior.

This technical guide provides an in-depth analysis of the spectral data for Ethyl 2-(3-

methoxyphenyl)acetate. As a Senior Application Scientist, the aim is to not only present the

data but also to offer insights into the interpretation of the spectra, grounded in fundamental

principles of spectroscopy. This guide will delve into the expected ¹H and ¹³C NMR chemical

shifts, characteristic IR absorption frequencies, and the mass spectrometric fragmentation

pattern, thereby providing a comprehensive spectral characterization of the molecule.

Molecular Structure
The structure of Ethyl 2-(3-methoxyphenyl)acetate, with the systematic numbering of the

carbon and hydrogen atoms for NMR analysis, is presented below. This numbering will be used
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throughout this guide to refer to specific atoms.

Figure 1: Molecular structure of Ethyl 2-(3-methoxyphenyl)acetate with atom numbering.

Mass Spectrometry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

of ions. The molecular weight of Ethyl 2-(3-methoxyphenyl)acetate (C₁₁H₁₄O₃) is 194.23 g/mol .

High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which

can be used to confirm the elemental composition of the molecule.

High-Resolution Mass Spectrometry (HRMS)

The protonated molecule [M+H]⁺ of Ethyl 2-(3-methoxyphenyl)acetate has a calculated exact

mass of 195.1021.[1] Experimental data confirms this with a found value of 195.1026, which is

well within the acceptable error margin for HRMS analysis.[1]

Ion
Calculated Exact Mass
(m/z)

Found Exact Mass (m/z)

[C₁₁H₁₅O₃]⁺ ([M+H]⁺) 195.1021 195.1026[1]

Fragmentation Pattern

In electron ionization (EI) mass spectrometry, the molecule is expected to undergo

characteristic fragmentation. The fragmentation pattern provides valuable structural

information. While a full experimental spectrum is not available, a plausible fragmentation

pathway can be proposed based on the structure and known fragmentation of similar aromatic

esters.

The molecular ion peak (M⁺) at m/z 194 would be expected. Key fragmentation pathways

would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment with m/z 149,

corresponding to the acylium ion [CH₃OC₆H₄CH₂CO]⁺.

Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 165.
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Benzylic cleavage: Cleavage of the bond between C7 and C11 would lead to the formation

of the 3-methoxybenzyl cation at m/z 121. This is often a very stable and prominent fragment

for this type of structure.

McLafferty rearrangement: Although less likely due to the lack of a gamma-hydrogen on the

alkyl chain of the ester, it is a possibility to consider in some ester fragmentations.

[C11H14O3]+•
m/z = 194

[C9H9O2]+
m/z = 149- •OCH2CH3

[C10H11O3]+
m/z = 165

- •CH2CH3

[C8H9O]+
m/z = 121

- CO

Click to download full resolution via product page

Figure 2: Proposed key fragmentations of Ethyl 2-(3-methoxyphenyl)acetate in EI-MS.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra can be acquired on a time-of-flight (TOF) or Orbitrap mass

spectrometer.

Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or

methanol, to a concentration of approximately 1 mg/mL.

Ionization: Electrospray ionization (ESI) is a common technique for obtaining the protonated

molecule [M+H]⁺.

Analysis: The sample is introduced into the mass spectrometer, and the data is acquired

over a relevant mass range (e.g., m/z 50-500).

Data Processing: The acquired spectrum is processed to determine the exact mass of the

parent ion and any significant fragments.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
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¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule.

The expected ¹H NMR spectrum of Ethyl 2-(3-methoxyphenyl)acetate in a solvent like CDCl₃

would show distinct signals for the aromatic protons, the benzylic protons, the methoxy protons,

and the ethyl group protons.

Based on the structure, the following signals are anticipated:

Protons (Atom
Number)

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Ethyl -CH₃ (H15) ~1.2 Triplet 3H ~7.1

Methylene -CH₂-

(H7)
~3.6 Singlet 2H -

Methoxy -OCH₃

(H10)
~3.8 Singlet 3H -

Ethyl -CH₂-

(H14)
~4.1 Quartet 2H ~7.1

Aromatic (H2,

H4, H6)
~6.8-6.9 Multiplet 3H

Aromatic (H5) ~7.2 Triplet 1H ~7.8

Interpretation:

The ethyl group will present as a characteristic triplet for the methyl protons (H15) coupled to

the adjacent methylene protons, and a quartet for the methylene protons (H14) coupled to

the methyl protons.

The benzylic methylene protons (H7) are adjacent to the aromatic ring and the carbonyl

group, and are expected to appear as a singlet.

The methoxy group protons (H10) will also be a singlet, typically found around 3.8 ppm.
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The aromatic protons will show a more complex pattern due to their meta-substitution. H5

will likely be a triplet due to coupling with H4 and H6. The other aromatic protons (H2, H4,

and H6) will likely appear as a multiplet.

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

expected ¹³C NMR spectrum of Ethyl 2-(3-methoxyphenyl)acetate would show 11 distinct

signals, corresponding to the 11 unique carbon atoms in the structure.

Carbon (Atom Number) Predicted Chemical Shift (δ, ppm)

Ethyl -CH₃ (C15) ~14

Methylene -CH₂- (C7) ~41

Methoxy -OCH₃ (C10) ~55

Ethyl -O-CH₂- (C14) ~61

Aromatic (C2, C4, C6) ~112-122

Aromatic (C5) ~130

Aromatic (C1) ~136

Aromatic (C3) ~160

Carbonyl C=O (C11) ~171

Interpretation:

The aliphatic carbons of the ethyl group (C14, C15), the benzylic methylene (C7), and the

methoxy group (C10) will appear in the upfield region of the spectrum.

The aromatic carbons will appear in the range of approximately 112-160 ppm. The carbon

attached to the methoxy group (C3) will be the most downfield of the ring carbons due to the

deshielding effect of the oxygen atom.
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The carbonyl carbon (C11) of the ester will be the most downfield signal in the spectrum,

typically appearing around 171 ppm.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher).

Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and

baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The IR spectrum of Ethyl 2-(3-methoxyphenyl)acetate is

expected to show characteristic absorption bands for the C=O bond of the ester, the C-O

bonds, the aromatic C=C bonds, and the C-H bonds.

Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

C-H (sp³ aliphatic) 2850-3000 Medium

C-H (aromatic) 3000-3100 Medium

C=O (ester) ~1735 Strong

C=C (aromatic) 1450-1600 Medium

C-O (ester) 1000-1300 Strong

C-O (aryl ether)
~1250 (asymmetric), ~1040

(symmetric)
Strong

Interpretation:
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The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl

(C=O) stretch of the ester group, expected around 1735 cm⁻¹. The absence of a broad O-H

stretch around 3300 cm⁻¹ would confirm that the compound is an ester and not a carboxylic

acid.

Strong bands in the "fingerprint region" between 1000 and 1300 cm⁻¹ will correspond to the

C-O stretching vibrations of the ester and the aryl ether.

The presence of the aromatic ring will be confirmed by C=C stretching absorptions in the

1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹.

Experimental Protocol: IR Spectroscopy

Sample Preparation: A drop of the neat liquid sample can be placed between two salt (NaCl

or KBr) plates to create a thin film.

Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is typically recorded first and

subtracted from the sample spectrum.

Data Analysis: The resulting spectrum shows the percentage of transmittance versus

wavenumber. The absorption bands are then identified and assigned to their corresponding

functional groups.

Conclusion
The comprehensive spectral analysis of Ethyl 2-(3-methoxyphenyl)acetate provides a detailed

fingerprint for its identification and characterization. The combination of mass spectrometry,

which confirms the molecular formula and provides insights into the fragmentation pattern,

along with ¹H and ¹³C NMR spectroscopy, which elucidates the precise arrangement of atoms

in the molecule, and IR spectroscopy, which identifies the key functional groups, allows for an

unambiguous structural confirmation. The data and interpretations presented in this guide

serve as a valuable resource for researchers working with this compound, ensuring its correct

identification and facilitating its use in further scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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